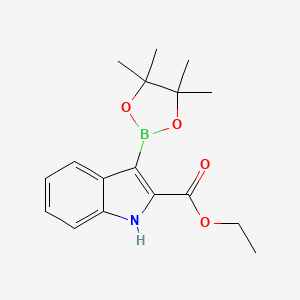
Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 1, a chlorine atom at position 4, and a carboxylate ester group at position 5. It is a versatile compound with applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 4-chloro-1-methyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting enzyme inhibition.
Industry: The compound is utilized in the production of agrochemicals and as a catalyst in various organic reactions
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
Methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:
Methyl 1-methylimidazole-5-carboxylate: Lacks the chlorine atom at position 4, resulting in different reactivity and biological activity.
5-chloro-1-methyl-4-nitroimidazole: Contains a nitro group instead of a carboxylate ester, leading to distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C6H7ClN2O2 |
|---|---|
Poids moléculaire |
174.58 g/mol |
Nom IUPAC |
methyl 5-chloro-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3 |
Clé InChI |
AYOKWZVUNXLHJR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B14904958.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
![(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14904975.png)
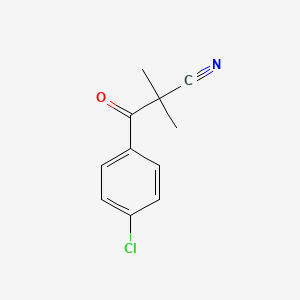

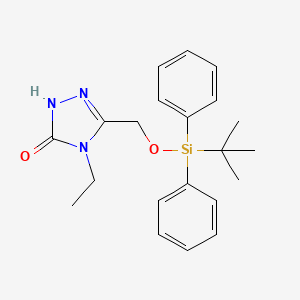
![N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B14904988.png)

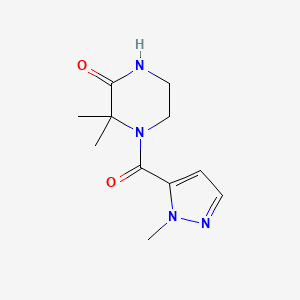

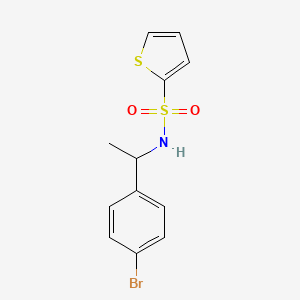
![6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B14905027.png)
